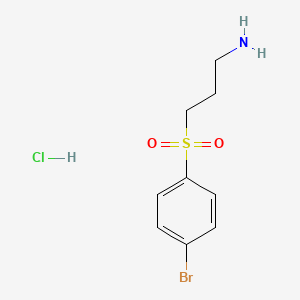

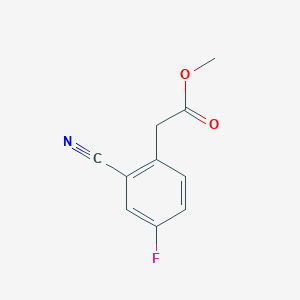

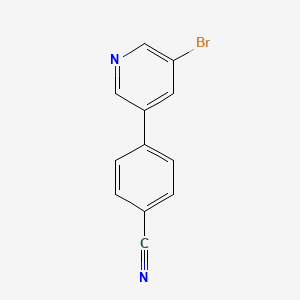

![molecular formula C16H14N4O B1412687 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088945-23-5](/img/structure/B1412687.png)

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Overview

Description

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine , also known by its chemical structure, is a hybrid compound combining a pyridine ring, a pyrimidine ring, and an amine group. Its molecular formula is C₁₇H₁₈N₄O . This compound exhibits potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of this compound involves the combination of various chemical building blocks. For instance, in one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The synthesis process included mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis . Additionally, other synthetic routes may exist based on different research studies.

Scientific Research Applications

Pharmacophore Design of Kinase Inhibitors

Pyrimidine derivatives have been explored for their role as kinase inhibitors, particularly focusing on p38 MAP kinase, which is pivotal in the inflammatory response. Research indicates that compounds with a pyrimidine scaffold, like the one , could potentially serve as selective inhibitors. These inhibitors work by binding to the adenosine triphosphate (ATP) pocket, replacing ATP and thus, halting the kinase's activity which is responsible for proinflammatory cytokine release. The replacement of the pyridine ring in such inhibitors with a pyrimidine ring has been shown to improve both inhibitory activity and selectivity, highlighting the significance of pyrimidine derivatives in designing potent therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core is a crucial precursor in medicinal and pharmaceutical industries, underlining the broader synthetic applications and bioavailability of pyrimidine scaffolds. Hybrid catalysts have been employed in synthesizing pyranopyrimidine derivatives, showcasing the wide applicability of such compounds. This illustrates the adaptability and importance of pyrimidine-based structures in creating bioactive molecules through diverse synthetic pathways (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives are also explored for their applications in optoelectronic materials, including electronic devices and luminescent elements. The incorporation of these compounds into π-extended conjugated systems contributes significantly to the creation of novel optoelectronic materials, demonstrating the versatility of pyrimidine rings beyond pharmaceutical applications. This opens avenues for the development of materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

The neuroprotective and anti-neuroinflammatory properties of this compound are attributed to specific mechanisms. Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells contributes to its anti-neuroinflammatory effects. Additionally, reduced expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells indicates its neuroprotective activity. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name |

4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-15-5-3-2-4-12(15)14-7-6-11(10-19-14)13-8-9-18-16(17)20-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTPOBWXPBQLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)